
Lutetiumacetatetetrahydrate
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Overview
Description
Lutetium acetate tetrahydrate (Lu(CH₃COO)₃·4H₂O, CAS 18779-08-3) is a rare earth compound characterized by its white crystalline structure and hygroscopic nature . With a molecular weight of 424.16 g/mol, it is primarily used in advanced material synthesis, such as doping nickel oxide (NiO) thin films to enhance electronic properties . Its high purity grades (e.g., 99.9%) make it suitable for specialized applications in catalysis, optics, and nanotechnology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lutetiumacetatetetrahydrate can be synthesized through the neutralization reaction of lutetium oxide (Lu₂O₃) or lutetium hydroxide (Lu(OH)₃) with acetic acid (CH₃COOH). The reactions are as follows:
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From Lutetium Oxide: [ \text{Lu}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Lu(CH}_3\text{COO)}_3 + 3 \text{H}_2\text{O} ]
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From Lutetium Hydroxide: [ \text{Lu(OH)}_3 + 3 \text{CH}_3\text{COOH} \rightarrow \text{Lu(CH}_3\text{COO)}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound typically involves the reaction of lutetium oxide with acetic acid in a controlled environment to ensure high purity and yield. The reaction is carried out in aqueous solution, and the product is crystallized by evaporating the solvent.
Chemical Reactions Analysis
Types of Reactions
Lutetiumacetatetetrahydrate undergoes various chemical reactions, including:
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Substitution Reactions:
- Reaction with ammonium fluoride (NH₄F) to produce lutetium fluoride (LuF₃): [ \text{Lu(CH}_3\text{COO)}_3 + 3 \text{NH}_4\text{F} \rightarrow \text{LuF}_3 + 3 \text{CH}_3\text{COONH}_4 ]
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Precipitation Reactions:
- Reaction with phosphoric acid (H₃PO₄) to produce lutetium phosphate (LuPO₄): [ \text{Lu(CH}_3\text{COO)}_3 + \text{H}_3\text{PO}_4 \rightarrow \text{LuPO}_4 + 3 \text{CH}_3\text{COOH} ]
Common Reagents and Conditions
Common reagents used in reactions with this compound include ammonium fluoride and phosphoric acid. These reactions are typically carried out in aqueous solutions at room temperature.
Major Products Formed
The major products formed from reactions with this compound include lutetium fluoride and lutetium phosphate, both of which have significant applications in various fields.
Scientific Research Applications
Lutetiumacetatetetrahydrate has a wide range of scientific research applications, including:
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Chemistry:
- Used as a precursor for the synthesis of other lutetium compounds.
- Employed in the preparation of luminescent materials and catalysts.
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Biology:
- Utilized in the study of biological systems and processes involving rare earth elements.
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Medicine:
- Investigated for its potential use in radiopharmaceuticals for cancer treatment, particularly in targeted radiotherapy.
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Industry:
- Applied in the production of specialty glasses and ceramics.
- Used in the manufacturing of phosphors for lighting and display technologies.
Mechanism of Action
The mechanism of action of lutetiumacetatetetrahydrate in its various applications involves its ability to form stable complexes with other molecules. In radiopharmaceuticals, for example, this compound can be used to deliver radioactive lutetium to specific cells, where it binds to target receptors and emits radiation to destroy cancer cells.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares lutetium acetate tetrahydrate with other tetrahydrated acetates of rare earth and transition metals:
*Calculated based on atomic masses.
Key Observations :
- Molecular Weight : Lutetium acetate has the highest molecular weight among rare earth acetates due to lutetium’s atomic mass (174.97 u).
- Solubility: While magnesium and nickel acetates are water-soluble, thulium acetate is reported as insoluble .
- Appearance : Rare earth acetates (Lu, Y, Yb, Tm) are typically white, whereas transition metal acetates like nickel exhibit color (green) due to d-orbital transitions .
Cost and Availability
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing high-purity lutetium acetate tetrahydrate in laboratory settings?
To synthesize lutetium acetate tetrahydrate, dissolve lutetium salts (e.g., chloride or nitrate) in aqueous acetic acid under controlled pH (4–6) and moderate temperatures (40–60°C). Monitor pH to ensure complete precipitation, followed by filtration, washing with deionized water, and slow evaporation for crystallization. High purity (>99.9%) can be achieved using recrystallization in ethanol-water mixtures and vacuum drying .
Q. How should researchers handle lutetium acetate tetrahydrate to ensure laboratory safety?
Use nitrile or neoprene gloves compliant with EN 374 standards, full-face respirators (N100/P3 filters) for aerosol protection, and anti-static lab coats. Avoid skin contact and inhalation. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Work under fume hoods with local exhaust ventilation to minimize airborne exposure .
Q. What analytical techniques are recommended for confirming the crystalline structure and hydration state of lutetium acetate tetrahydrate?
Employ X-ray diffraction (XRD) to confirm crystallinity and lattice parameters. Thermogravimetric analysis (TGA) quantifies hydration by measuring mass loss at 100–150°C (tetrahydrate decomposition). Complement with Fourier-transform infrared spectroscopy (FTIR) to identify acetate ligand vibrations (e.g., ν(COO⁻) at ~1550 cm⁻¹) and coordinated water peaks (~3400 cm⁻¹) .
Advanced Research Questions
Q. How does the hydration state of lutetium acetate tetrahydrate influence its reactivity in coordination chemistry applications?
The tetrahydrate structure stabilizes lutetium(III) ions via aqua and acetate ligands, affecting ligand substitution kinetics. Anhydrous forms exhibit higher Lewis acidity due to reduced steric hindrance, enhancing reactivity in catalytic cycles. Hydration state impacts solubility in polar solvents, which can be modulated by controlled dehydration under inert atmospheres .
Q. What are the challenges in achieving phase purity during the synthesis of lutetium acetate tetrahydrate, and how can they be mitigated?
Common impurities include residual nitrate/chloride ions and polymorphic by-products. Mitigation strategies include:
- Ion chromatography to verify anion removal.
- Recrystallization in ethanol/water (3:1 v/v) to isolate the tetrahydrate phase.
- Powder XRD to detect and quantify secondary phases (e.g., anhydrous or lower hydrates) .
Q. How can spectroscopic methods (e.g., FTIR, Raman) be utilized to investigate the coordination environment of lutetium in acetate tetrahydrate complexes?
FTIR identifies bidentate vs. monodentate acetate coordination via splitting of ν₃(COO⁻) modes (Δ > 150 cm⁻¹ indicates bidentate). Raman spectroscopy resolves metal-ligand vibrations (e.g., Lu-O stretches at ~400 cm⁻¹). X-ray absorption near-edge structure (XANES) analysis can further elucidate Lu³⁺ coordination geometry and oxidation state .
Q. What role does lutetium acetate tetrahydrate play in the development of advanced materials, such as luminescent or catalytic systems?
As a precursor, it enables doping of lutetium into phosphors (e.g., Lu₂O₃:Eu³⁺ for red emission) via calcination. In catalysis, it serves as a Lewis acid in cross-coupling reactions or polymerizations. Its solubility in polar solvents facilitates homogeneous doping in sol-gel matrices for optical coatings .
Properties
IUPAC Name |
lutetium(3+);triacetate;tetrahydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Lu.4H2O/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);;4*1H2/q;;;+3;;;;/p-3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPNVTUPNZVOOR-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Lu+3] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17LuO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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